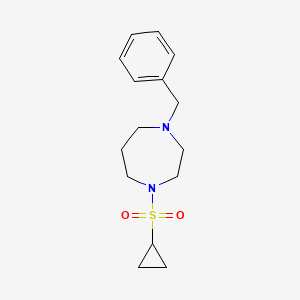

![molecular formula C17H18N6 B6458877 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine CAS No. 2549008-81-1](/img/structure/B6458877.png)

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a versatile scaffold for drug development and other scientific applications.

Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency . The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations .

Biochemical Pathways

TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to downstream effects on cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .

Result of Action

The compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This indicates that the compound has the potential to be translated into anti-MM therapeutics .

Biochemical Analysis

Biochemical Properties

The imidazo[1,2-b]pyridazine moiety, a core structure of this compound, is known to interact with various enzymes and proteins . For instance, it has been found to inhibit TAK1, a kinase that plays a crucial role in cell growth, differentiation, and apoptosis . The inhibition occurs at nanomolar concentrations, suggesting a strong interaction between the compound and the enzyme .

Cellular Effects

In cellular contexts, 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine has been shown to have significant effects on multiple myeloma cell lines . It inhibits the growth of these cells, potentially through its interaction with TAK1

Molecular Mechanism

The molecular mechanism of action of this compound likely involves its interaction with TAK1 . The compound binds to the kinase, inhibiting its enzymatic activity . This could lead to changes in gene expression and other downstream effects, although the exact details of these interactions remain to be fully explored.

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on TAK1, it is plausible that the compound could have long-term effects on cellular function

Metabolic Pathways

Given its structural similarity to other imidazo[1,2-b]pyridazines, it is possible that it may interact with similar enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine typically involves multi-step reactions. One common approach is the condensation of heterocyclic amines with electrophiles in the presence of a base. For instance, the reaction of 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetate (DMF-DMA) followed by condensation with active electrophiles like ethyl bromoacetate or bromoacetonitrile can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Imidazo[1,2-a]pyridines: Known for their diverse biological activities, including anticonvulsant and antimicrobial properties.

Imidazo[1,2-a]pyrimidines: Widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors.

Pyrrolopyrazines: Explored for their potential in cancer therapy and other therapeutic areas.

Uniqueness

2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine stands out due to its unique combination of heterocyclic rings, which provides a versatile scaffold for drug development. Its ability to inhibit TAK1 kinase with high potency makes it a promising candidate for anti-cancer therapies, particularly in cases where other treatments have failed .

Properties

IUPAC Name |

6-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-2-7-18-15(3-1)21-11-13-6-9-22(14(13)12-21)17-5-4-16-19-8-10-23(16)20-17/h1-5,7-8,10,13-14H,6,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWXTWXJKIRFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B6458799.png)

![4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458803.png)

![4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458804.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458825.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6458833.png)

![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6458835.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B6458847.png)

![4-[4-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6458855.png)

![4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458869.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458882.png)

![5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6458892.png)

![2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458896.png)

![6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B6458902.png)